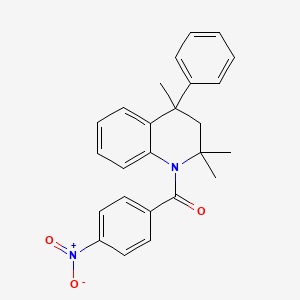
2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline
描述
2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline, also known as TNBQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TNBQ belongs to the class of tetrahydroquinoline derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline may also modulate the activity of ion channels and receptors, although further research is needed to elucidate these mechanisms.
Biochemical and Physiological Effects
2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been found to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline can induce apoptosis and inhibit cell proliferation in cancer cells. It has also been found to inhibit the growth of bacteria and viruses. In vivo studies have shown that 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline can reduce inflammation and oxidative stress in animal models of disease. However, the toxicity and pharmacokinetics of 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline are not well understood, and further research is needed to determine its safety and efficacy in humans.
实验室实验的优点和局限性
One of the advantages of 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline is its versatility as a building block for the synthesis of functional materials. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline can be easily modified to introduce different functional groups and improve its properties. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline-based materials have also been found to exhibit good stability and processability. However, one of the limitations of 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline is its low solubility in water, which can make it difficult to work with in aqueous solutions. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline can also be expensive to synthesize, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the research on 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. Another direction is to explore its use in materials science, such as in the synthesis of liquid crystals and organic semiconductors. Additionally, more research is needed to understand the mechanism of action of 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline and its toxicity and pharmacokinetics in humans. Overall, 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has shown promising potential in various fields, and further research is needed to fully explore its properties and applications.
科学研究应用
2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been investigated for its anticancer, antimicrobial, and antiviral activities. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.
In materials science, 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been used as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline-based liquid crystals have been found to exhibit high birefringence and low viscosity, making them suitable for use in displays and optical devices. 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline-based organic semiconductors have been studied for their potential applications in organic field-effect transistors and organic photovoltaics.
属性
IUPAC Name |
(4-nitrophenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-24(2)17-25(3,19-9-5-4-6-10-19)21-11-7-8-12-22(21)26(24)23(28)18-13-15-20(16-14-18)27(29)30/h4-16H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKMRNGJLOLQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-nitrophenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



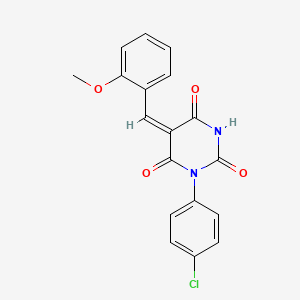
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838559.png)
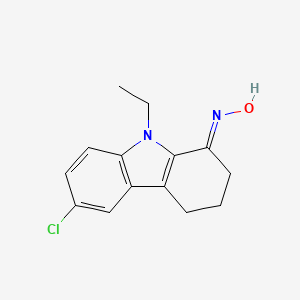
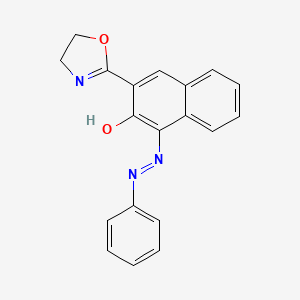
![4-(benzylamino)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]nicotinonitrile](/img/structure/B3838594.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838602.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B3838609.png)
![tetrabutyl [(butoxyphosphoryl)bis(methylene)]bis(phosphonate)](/img/structure/B3838617.png)
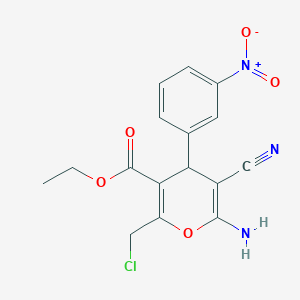
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B3838628.png)
![5-(9,11-dioxo-8,10,11,12-tetrahydro-9H-benzo[5,6]chromeno[2,3-d]pyrimidin-12-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838642.png)
![2-hydroxy-N'-(2-methoxyphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B3838655.png)
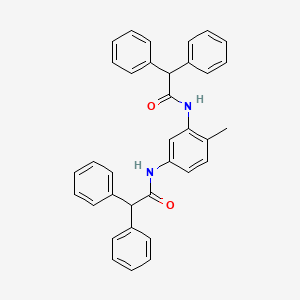
![(3R)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinol](/img/structure/B3838670.png)